molecular formula C18H14F3N3O2S B2980375 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 946344-80-5

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2980375
CAS No.: 946344-80-5
M. Wt: 393.38
InChI Key: AGYSLZXQHUDPIE-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide (CAS: 946344-80-5) is a synthetic organic compound with a molecular formula of C₁₈H₁₄F₃N₃O₂S and a molecular weight of 393.4 g/mol . Its structure comprises a pyridazinone core substituted with a thiophen-2-yl group at position 3 and an ethyl linker connecting the pyridazinone to a 4-(trifluoromethyl)benzamide moiety. The Smiles notation is O=C(NCCn1nc(-c2cccs2)ccc1=O)c1ccc(C(F)(F)F)cc1, highlighting its key functional groups .

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-5-3-12(4-6-13)17(26)22-9-10-24-16(25)8-7-14(23-24)15-2-1-11-27-15/h1-8,11H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYSLZXQHUDPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

Property Details
Molecular Formula C24H21N3O2S
Molecular Weight 415.50 g/mol
CAS Number 946264-70-6
LogP 2.2898
Polar Surface Area 54.15 Ų

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the pyridazine and thiophene moieties contributes to its ability to modulate biological processes effectively.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown efficacy against Mycobacterium tuberculosis, with IC50 values indicating significant inhibitory effects. In a series of experiments, compounds similar to this structure demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, suggesting that modifications in the molecular structure could enhance activity against resistant strains .

Cytotoxicity and Selectivity

Evaluations of cytotoxicity on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity, making it a promising candidate for further development in therapeutic applications. The selectivity index indicates a favorable profile compared to existing treatments, which often suffer from adverse effects .

Case Studies

  • Anti-Tubercular Activity : A study focused on the synthesis of various derivatives based on the pyridazine scaffold reported that certain analogs exhibited potent anti-tubercular activity. Among these, five compounds showed IC90 values ranging from 3.73 to 4.00 μM, reinforcing the potential of this class of compounds in tuberculosis treatment .
  • Enzymatic Inhibition : Another research effort explored the enzymatic inhibition capabilities of similar compounds, revealing that they could effectively inhibit key enzymes involved in cancer progression and microbial resistance mechanisms .

Research Findings Summary

A summary of key findings related to the biological activity of this compound is presented in the table below:

Study Focus Findings
Antimicrobial ActivitySignificant activity against Mycobacterium tuberculosis with IC50 values between 1.35 - 2.18 μM .
CytotoxicityLow toxicity in HEK-293 cell line evaluations .
Enzymatic InhibitionEffective inhibition of enzymes related to cancer and resistance mechanisms .

Comparison with Similar Compounds

Pyridazinone Derivatives with Acetohydrazide Substituents

Compounds 15–18 from share the pyridazinone core but differ in substituents and functional groups:

  • Compound 15 : Features a 4-nitrobenzylidene acetohydrazide group and a 4-chlorophenylpiperazine substituent.
  • Compound 16: Contains a 4-dimethylaminobenzylidene acetohydrazide group.
  • Compound 17 : Substituted with a benzylidene acetohydrazide and 4-fluorophenylpiperazine.
Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Target 393.4 Thiophen-2-yl, trifluoromethyl benzamide N/A Ethyl linker, pyridazinone core
15 ~580 (estimated) 4-Nitrobenzylidene, 4-chlorophenylpiperazine 238–239 Acetohydrazide group, high yield (86%)
16 ~570 (estimated) 4-Dimethylaminobenzylidene 243–244 Electron-donating substituent
17 ~520 (estimated) Benzylidene, 4-fluorophenylpiperazine 207–208 Fluorine atom for enhanced lipophilicity

Key Differences :

  • The target compound lacks the acetohydrazide and piperazine groups present in compounds 15–17, instead incorporating a trifluoromethyl benzamide group. This substitution likely alters solubility and target affinity.
  • The thiophen-2-yl group in the target may enhance aromatic stacking interactions compared to the chlorophenyl/fluorophenyl groups in analogs .

Trifluoromethyl Benzamide Derivatives

highlights N-(2-(3-(1-phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide , which shares the 4-(trifluoromethyl)benzamide moiety with the target compound but differs in the linker and core structure:

  • Structural Divergence: The target uses a pyridazinone-ethyl linker, while the analog employs a ureido-ethyl linker.
  • Biological Relevance: The analog was tested as an immunoproteasome inhibitor with variable conversion rates (10–18% under different conditions), suggesting that the trifluoromethyl group contributes to binding but the core structure modulates activity .

Thiophene-Containing Analogs

describes 3a and 3b , which incorporate thiophen-3-yl and piperazine groups:

  • Compound 3a: N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide.
  • Compound 3b : 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide.
Compound Molecular Weight (g/mol) Key Substituents Synthesis Yield
Target 393.4 Thiophen-2-yl, pyridazinone N/A
3a ~520 (estimated) Thiophen-3-yl, 3-cyanophenylpiperazine 32%
3b ~550 (estimated) Thiophen-3-yl, 3-(trifluoromethyl)phenylpiperazine N/A

Key Insights :

  • The positional isomerism of thiophene (2-yl vs. 3-yl) may influence electronic properties and steric interactions.

Pyridazinone-Based Sulfonamide Analog

lists N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (CAS: 863556-89-2), which shares the pyridazinone-thiophene-ethyl backbone but replaces the trifluoromethyl benzamide with a biphenyl sulfonamide group:

  • Molecular Weight : 437.5 g/mol vs. 393.4 g/mol for the target.

Research Implications and Gaps

  • Structural Activity Relationships (SAR): The trifluoromethyl group and thiophene substitution position are key determinants of bioactivity, as seen in immunoproteasome inhibitors and cytotoxic agents .
  • Data Gaps: No direct biological data (e.g., IC₅₀, cytotoxicity) are available for the target compound, necessitating further experimental validation.

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